1-Oxa-6-azaspiro[3.4]octane oxalate
Overview
Description
1-Oxa-6-azaspiro[3.4]octane oxalate is a chemical compound with the molecular formula C6H11NO.C2H2O4. It is commonly used as a pharmaceutical intermediate in synthetic chemistry . This compound is known for its unique spirocyclic structure, which contributes to its reactivity and versatility in various chemical reactions.
Mechanism of Action
Target of Action
The primary targets of 1-Oxa-6-azaspiro[3.4]octane oxalate are currently unknown. This compound is used as a pharmaceutical intermediate in synthetic chemistry , which suggests that it may be involved in the synthesis of various drugs, each with their own specific targets.
Mode of Action
The exact mode of action of This compound As a pharmaceutical intermediate, it likely interacts with other compounds during the synthesis process to form the final drug product . The specific interactions and changes would depend on the particular synthesis pathway and the final product being synthesized.
Biochemical Pathways
The biochemical pathways affected by This compound As an intermediate in drug synthesis, it may be involved in a variety of pathways depending on the final drug product
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound As a pharmaceutical intermediate, its bioavailability would largely depend on the final drug product and how this compound is modified during the synthesis process .
Result of Action
The molecular and cellular effects of This compound As a pharmaceutical intermediate, its effects would be largely determined by the final drug product and the specific targets of that drug .
Action Environment
Environmental factors can influence the action, efficacy, and stability of This compound . For instance, it is incompatible with strong oxidizing agents . This suggests that it should be stored and handled in an environment free from such agents to maintain its stability and ensure its efficacy as a pharmaceutical intermediate .
Preparation Methods
The synthesis of 1-Oxa-6-azaspiro[3.4]octane oxalate can be achieved through several synthetic routes. One common method involves the annulation of the cyclopentane ring, which can be performed under specific reaction conditions . Industrial production methods typically involve the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
1-Oxa-6-azaspiro[3.4]octane oxalate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions often involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: Substitution reactions can occur under different conditions, leading to the replacement of functional groups within the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Oxa-6-azaspiro[3.4]octane oxalate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is utilized in the study of biological pathways and mechanisms due to its unique structure and reactivity.
Medicine: It serves as a precursor in the development of new drugs and therapeutic agents.
Industry: The compound is employed in the production of various chemical products and materials
Comparison with Similar Compounds
1-Oxa-6-azaspiro[3.4]octane oxalate can be compared with other similar compounds, such as:
2-Oxa-6-azaspiro[3.4]octane: This compound has a similar spirocyclic structure but differs in its chemical properties and reactivity.
1-Oxa-6-azaspiro[3.3]heptane: Another spirocyclic compound with distinct structural and functional characteristics.
The uniqueness of this compound lies in its specific spirocyclic configuration, which imparts unique reactivity and versatility in various chemical and biological applications .
Properties
IUPAC Name |
1-oxa-7-azaspiro[3.4]octane;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.C2H2O4/c1-3-7-5-6(1)2-4-8-6;3-1(4)2(5)6/h7H,1-5H2;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTJFOHJBNDMDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CCO2.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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